Methylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKRRPZPWUYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156639 | |
| Record name | Methylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13061-96-6 | |
| Record name | Methylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Methylboronic Acid and Its Derivatives
Classical Approaches to Methylboronic Acid Synthesis
Traditional methods for synthesizing this compound have predominantly relied on the use of highly reactive organometallic reagents or hazardous gaseous compounds. These foundational techniques, while effective, often present challenges related to safety, by-product formation, and purification.
Grignard Reagent Based Syntheses
The reaction of a methyl Grignard reagent, such as methylmagnesium bromide, with a trialkyl borate (B1201080) represents a long-standing method for the formation of a carbon-boron bond. guidechem.comwiley-vch.de This nucleophilic substitution is typically performed at low temperatures to control the reactivity and minimize the formation of over-alkylated by-products like trimethylborane (B1581522). wiley-vch.deescholarship.org The initial reaction yields a boronate ester, which is subsequently hydrolyzed to afford this compound. guidechem.com
A common procedure involves the slow addition of the prepared Grignard reagent to a solution of trimethyl borate in an ethereal solvent, such as 2-methyltetrahydrofuran, at temperatures as low as -20°C. guidechem.com The reaction is carefully controlled to prevent multiple additions of the Grignard reagent to the boron center. google.com Following the reaction, acidic workup is necessary to hydrolyze the intermediate boronate ester and liberate the free this compound. guidechem.com However, this method can be complicated by the formation of trimethylborane, a pyrophoric by-product that poses significant safety risks, especially in large-scale production. guidechem.com Furthermore, the high water solubility of this compound can make its extraction from the aqueous phase challenging, often leading to significant solvent waste. guidechem.com
Table 1: Grignard Reagent Based Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Considerations |
|---|---|---|---|---|
| Methylmagnesium halide | Trialkyl borate (e.g., trimethyl borate) | Ethereal (e.g., 2-methyltetrahydrofuran) | Low temperatures (e.g., -20°C) | Formation of pyrophoric trimethylborane by-product; difficult extraction from aqueous solution. guidechem.com |
Organolithium Reagent Based Syntheses
Similar to the Grignard approach, organolithium reagents, such as methyllithium, can be employed to synthesize this compound. google.comresearchgate.net This method involves the reaction of the highly reactive organolithium reagent with a trialkyl borate, typically triisopropyl borate, at very low temperatures (e.g., -78°C) to manage the high reactivity and prevent over-alkylation. escholarship.orggoogle.comgoogle.com The reaction proceeds through the formation of a lithium boronate salt, which is then hydrolyzed under acidic conditions to yield this compound. google.com
While this method is a viable route, it shares some of the drawbacks of the Grignard-based synthesis. The use of highly reactive organolithium reagents necessitates stringent safety precautions and precise temperature control. google.com Moreover, the purification of the final product can be challenging. google.com Computational studies have provided insight into the mechanism of the reaction between boronic esters and organolithium reagents, confirming a two-step process involving the rapid formation of a tetracoordinate "ate" complex, followed by a slower migration of the methyl group from boron to carbon. bris.ac.uknih.govacs.org
Table 2: Organolithium Reagent Based Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Considerations |
|---|---|---|---|---|
| Methyllithium | Trialkyl borate (e.g., triisopropyl borate) | Ethereal | Very low temperatures (e.g., -78°C) | Requires highly reactive and pyrophoric reagents; purification can be difficult. google.comgoogle.com |
Carbonylation of Borane-Dimethyl Sulfide (B99878) Adducts
An alternative classical route to this compound involves the carbonylation of a borane-dimethyl sulfide (BMS) complex. guidechem.com This method avoids the use of Grignard or organolithium reagents. The process typically involves reacting the BMS complex with carbon monoxide, followed by hydrolysis of the resulting intermediate to yield this compound. guidechem.comgoogle.com The carbonylation step leads to the formation of this compound anhydride (B1165640), which is then converted to this compound upon the addition of water. google.com
A significant drawback of this method is the use of highly toxic carbon monoxide and flammable borane (B79455) gas, which present considerable safety hazards if not handled properly. guidechem.com Despite these risks, this method has been utilized due to its different reactivity profile compared to organometallic routes.
Modern and Improved Synthetic Routes
Recognizing the limitations of classical methods, recent research has focused on developing more efficient, safer, and environmentally friendly approaches for the synthesis of this compound and its derivatives. These modern routes often focus on the deprotection of stable boronic ester intermediates and the application of green chemistry principles.
Efficient Deprotection Strategies for Boronic Ester Intermediates
Many modern synthetic methods for preparing functionalized boronic acids first generate stable boronic ester intermediates, such as pinacol (B44631) esters. The final and often challenging step is the deprotection of these esters to yield the free boronic acid. Several strategies have been developed to improve the efficiency and mildness of this deprotection step. nih.gov
One effective method involves a two-step procedure: transesterification with diethanolamine (B148213) (DEA) followed by hydrolysis. nih.gov This approach is advantageous due to its tolerance of various functional groups, short reaction times, and ease of product isolation. nih.gov Another innovative strategy leverages the volatility of this compound and its diol esters in a transesterification reaction. acs.orgnih.govresearchgate.net This method is performed under mild conditions and provides high yields, eliminating cumbersome purification steps. acs.orgnih.govresearchgate.net The use of N-methyliminodiacetic acid (MIDA) as a protecting group has also gained traction. MIDA-protected boronate esters are stable but can be easily deprotected under mild aqueous basic conditions. sigmaaldrich.com Other deprotection techniques include oxidative cleavage with sodium periodate (B1199274) and transborylation with boron trichloride, though these are considered harsher methods. nih.govacs.org
Table 3: Comparison of Deprotection Strategies for Boronic Esters
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Transesterification with Diethanolamine | Diethanolamine, Acid (e.g., HCl) | Two steps: transesterification then hydrolysis | Tolerates various functional groups, short reaction time, easy isolation. nih.gov | |
| Volatility-Based Transesterification | This compound | Mild conditions | High yields, eliminates difficult purification. acs.orgnih.govresearchgate.net | |
| MIDA Deprotection | Aqueous base (e.g., NaOH, NaHCO3) | Mild, room temperature | Orthogonal to many reaction conditions. sigmaaldrich.comgoogle.com | |
| Oxidative Cleavage | Sodium periodate | Harsh, not functional group tolerant. nih.govacs.org | ||
| Transborylation | Boron trichloride | Harsh, hazardous reagent. nih.govacs.org |
Environmentally Benign and Sustainable Synthesis Methods
The principles of green chemistry are increasingly being applied to the synthesis of boronic acids to minimize environmental impact. longdom.orglongdom.org This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. longdom.org For instance, this compound itself has been identified as a mild, green, and recyclable organocatalyst for reactions like the transesterification of β-keto esters. jocpr.com
The development of synthetic routes that operate in environmentally friendly solvents like water or utilize catalytic systems to reduce waste are active areas of research. longdom.orgrsc.orgacs.org One improved method for preparing this compound focuses on fully absorbing borane in a small amount of tetrahydrofuran (B95107) and then purifying the crude product via sublimation, which is presented as a high-yield and environmentally friendly process suitable for industrial application. google.com Another approach describes the synthesis of mono-N-methyl aromatic amines from nitroso compounds and this compound under transition-metal-free and base-free conditions, highlighting a move towards more sustainable chemical transformations. ucm.esresearchgate.netacs.org These methods aim to reduce the use of toxic substances and the generation of hazardous waste, aligning with the goals of sustainable chemistry. longdom.org
Synthesis of Methylboronic Ester Derivatives
This compound serves as a versatile precursor for the synthesis of various ester derivatives, which are pivotal in fields ranging from organic synthesis to materials science. These derivatives are primarily formed through the condensation of this compound with alcohols, diols, or other protecting groups. The resulting esters often exhibit modified stability, solubility, and reactivity compared to the parent acid, enabling their application in specific chemical transformations. This section details the synthetic methodologies for two significant classes of these derivatives: cyclic boronic esters and N-methyliminodiacetic acid (MIDA)-protected esters.
Formation of Cyclic Boronic Esters
Cyclic boronic esters are commonly synthesized through the reversible reaction of a boronic acid with a diol. aablocks.comualberta.ca This esterification process is a condensation reaction that involves the elimination of water. The resulting cyclic structures, such as dioxaborolanes (five-membered rings) and dioxaborinanes (six-membered rings), are significantly influenced by the nature of the diol used. wiley-vch.de
The formation of these cyclic esters is an equilibrium process. Investigations into the complexation between this compound and various simple diols have provided insights into the stability of the resulting esters. wiley-vch.de For instance, equilibrium constants have been measured for the reaction of this compound with 1,2-ethanediol, 1,3-propanediol, and 1,2,3-propanetriol, revealing varying degrees of stability for the corresponding cyclic esters. wiley-vch.de The five-membered dioxaborolane ring formed with a 1,2-diol is generally more stable than the six-membered dioxaborinane ring from a 1,3-diol, a difference attributed to a faster reverse reaction for the six-membered esters. wiley-vch.de
This differential stability has been exploited for synthetic purposes, such as the separation of cis and trans isomers of cyclic diols. princeton.edu Cis-diols react more readily with boronic acids to form stable cyclic esters compared to their trans counterparts, a principle that facilitates their separation. princeton.edu While boronic esters are stable under anhydrous conditions, they can be readily hydrolyzed to regenerate the free diol and boronic acid. princeton.edu
The reaction is typically driven to completion by removing the water formed during the condensation, often using a Dean-Stark apparatus or a dehydrating agent.
Table 1: Equilibrium Constants for Cyclic Ester Formation with this compound
| Diol | Resulting Ring System | Equilibrium Constant (K) |
| 1,2-Ethanediol | Dioxaborolane (5-membered) | 5.5 wiley-vch.de |
| 1,3-Propanediol | Dioxaborinane (6-membered) | 2.5 wiley-vch.de |
| 1,2,3-Propanetriol | Dioxaborolane (1,2-diol unit) | 38 wiley-vch.de |
This table summarizes the measured equilibrium constants for the formation of cyclic esters between this compound and various diols in aqueous solution, as determined by pH titration and 11B NMR spectroscopy. wiley-vch.de
N-Methyliminodiacetic Acid (MIDA)-Protected Methylboronic Esters
N-Methyliminodiacetic acid (MIDA) has emerged as a crucial protecting group for boronic acids, including this compound, enabling their use in complex, multi-step synthetic sequences. mst.eduacs.orgsigmaaldrich.com The complexation of a boronic acid with the trivalent MIDA ligand results in the formation of a bicyclic boronate ester. mst.eduacs.org This process induces a rehybridization of the boron atom from a reactive, trigonal planar sp² state to a more stable, tetrahedral sp³ state. mst.edusigmaaldrich.com
The resulting MIDA-protected boronate esters are exceptionally stable, often existing as free-flowing, air-stable white powders that are compatible with column chromatography. mst.eduorgsyn.orgnih.gov This enhanced stability renders them unreactive under standard anhydrous cross-coupling conditions, such as the Suzuki-Miyaura reaction. acs.orgsigmaaldrich.com However, the MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., 1N NaOH or saturated NaHCO₃) to liberate the free, reactive boronic acid. orgsyn.org
Several methods have been developed for the synthesis of MIDA boronates:
Dehydrative Condensation: The original method involves heating the boronic acid with MIDA in a solvent like toluene (B28343) or a toluene/DMSO mixture, with azeotropic removal of water using a Dean-Stark apparatus. nih.govamazonaws.com While effective, these high-temperature, acidic conditions are not always suitable for sensitive boronic acids. nih.gov
MIDA Anhydride Method: A milder and more broadly applicable procedure utilizes MIDA anhydride. This reagent acts as both the MIDA source and an in-situ desiccant, allowing the conversion of boronic acids to MIDA boronates under gentler conditions, typically by heating in anhydrous dioxane. nih.govchemrxiv.org This method avoids the high temperatures and acidic environment of the Dean-Stark protocol, providing higher yields for sensitive substrates. nih.gov
The unique properties of MIDA boronates have led to the development of kits that simplify their preparation and purification, making these valuable reagents more accessible. amazonaws.comchemrxiv.org
Table 2: Synthesis of MIDA Boronates from Various Boronic Acids
| Boronic Acid | Method/Conditions | Yield | Reference |
| 4-Nitrophenylboronic acid | MIDA boronate maker kit procedure | 66% | amazonaws.com |
| 4-(Trifluoromethyl)phenylboronic acid | MIDA boronate maker kit procedure | 65% | amazonaws.com |
| 4-Cyanophenylboronic acid | MIDA boronate maker kit procedure | 71% | amazonaws.com |
| 4-Fluorophenylboronic acid | MIDA boronate maker kit procedure | 75% | amazonaws.com |
| (5-Cyanopyridin-3-yl)boronic acid | MIDA boronate maker kit procedure | 51% | amazonaws.com |
| Benzo[d]thiazol-6-ylboronic acid | MIDA boronate maker kit procedure | 59% | amazonaws.com |
This table illustrates the general applicability of MIDA protection to a range of electronically diverse aryl and heteroaryl boronic acids using a simplified kit-based procedure with MIDA anhydride.
Fundamental Reactivity and Mechanistic Investigations of Methylboronic Acid
Lewis Acidity and Complexation Equilibria
The Lewis acidic nature of the boron atom in methylboronic acid governs its interactions with nucleophiles, particularly in aqueous environments where it readily engages with polyols and diols. This interaction leads to a series of equilibria that are sensitive to the reaction conditions, most notably pH.
This compound is known to react with polyols and 1,2-diols in aqueous solutions to form reversible cyclic esters. aablocks.comijcps.com This complexation is a key feature of its chemistry and is driven by the electron-deficient nature of the boron atom. anu.edu.au The interaction is not limited to simple diols; this compound can also bind with saccharides, which are complex polyols. ijcps.comscienceopen.com The stability of these complexes is influenced by the structure of the polyol, with a preference for diols that can form five- or six-membered rings. For instance, studies have shown that the most stable boronic acid-diol complexes are formed with the syn-periplanar hydroxyl groups found on furanose rings. aablocks.com
The equilibrium between the free acid and the boronate ester is dynamic and can be influenced by the concentrations of the reactants. mdpi.com The reversible nature of this bond is a cornerstone of its application in areas like dynamic covalent chemistry and the development of responsive materials. mdpi.com
In aqueous solution, this compound exists in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral boronate ion (sp³ hybridized boron) upon reaction with a hydroxide (B78521) ion. aablocks.comwiley-vch.de Under acidic conditions, the neutral trigonal form with its vacant p-orbital is predominant. aablocks.com As the pH increases, the concentration of the tetrahedral boronate ion, formed by the coordination of a hydroxide ion, rises. aablocks.comijcps.comwiley-vch.de
Both the trigonal acid and the tetrahedral boronate can react with diols to form cyclic boronic and boronate esters, respectively. aablocks.com While it was initially thought that the tetrahedral boronate was significantly more reactive towards diols, more recent studies suggest that the trigonal form also plays a significant role in ester formation. aablocks.comresearchgate.net The relative stability of the resulting trigonal and tetrahedral esters is a complex interplay of factors including the pKa of the boronic acid and the diol, as well as steric effects. researchgate.netresearchgate.net Generally, the tetrahedral boronate esters are considered more stable due to a release of angle strain as the boron atom rehybridizes from sp² (120° bond angles) to sp³ (~109.5° bond angles). wiley-vch.de
The stability constants for these esters are influenced by the acidity of both the boronic acid and the diol. researchgate.net For example, the ratio of the stability constants of tetrahedral to trigonal esters (Ktet/Ktrig) can vary significantly depending on the diol's acidity. researchgate.net
The formation of boronate esters is highly dependent on the pH of the solution. wiley-vch.deresearchgate.net Esterification is generally favored at higher pH levels where the concentration of the more nucleophilic tetrahedral boronate ion is greater. aablocks.comijcps.comwiley-vch.de The optimal pH for ester formation is often considered to be between the pKa of the boronic acid and the pKa of the diol. aablocks.com For this compound, which has a relatively high pKa (around 10.4), this means that significant ester formation with many diols will occur in basic conditions. aablocks.com
| Property | Value/Description | Source(s) |
| pKa of this compound | ~10.4 | aablocks.com |
| Optimal pH for Ester Formation | Generally between the pKa of the boronic acid and the diol | aablocks.com |
| Relative Reactivity | Tetrahedral boronate is generally more reactive towards diols than the neutral trigonal acid | aablocks.comresearchgate.net |
Reaction Mechanisms in C-C and C-Heteroatom Bond Formations
This compound is a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope.
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, and transmetalation is the key step where the organic group is transferred from the boron atom to the palladium catalyst. illinois.edulibretexts.orgresearchgate.net For decades, the precise mechanism of this transfer remained elusive. illinois.edu Recent studies, however, have identified key pre-transmetalation intermediates containing Pd-O-B linkages. illinois.eduacs.org
Two primary mechanistic pathways for transmetalation have been elucidated:
Reaction via a tricoordinate boronic acid complex : This pathway involves a neutral, trigonal (sp²) boronic acid coordinating to the palladium center. This route is thought to be dominant when there is an excess of ligand. illinois.eduacs.org
Reaction via a tetracoordinate boronate complex : In this pathway, an activated, anionic, tetrahedral (sp³) boronate species is involved in the transfer. This route is favored when there is a deficiency of ligand. illinois.eduacs.org
The base in the reaction plays a crucial role in forming the more reactive boronate species. libretexts.org The transmetalation step is often the rate-determining step in the catalytic cycle. libretexts.orgcolab.ws Studies have also shown that boronate esters can undergo transmetalation directly, in some cases at significantly enhanced rates compared to the corresponding boronic acid. illinois.edu
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically using a copper catalyst. thieme-connect.comorganic-chemistry.org While traditionally focused on arylboronic acids, recent work has extended this methodology to alkylboronic acids, including this compound, for processes like O-methylation. smith.edusmith.eduacs.org
In the Chan-Lam O-methylation of carboxylic acids with this compound, a copper-catalyzed oxidative cross-coupling mechanism is proposed. thieme-connect.comsmith.edusmith.edu Two potential mechanistic pathways are considered:
Chan-Lam Type Pathway : The carboxylic acid undergoes ligand exchange with the copper(II) catalyst. This is followed by transmetalation with this compound and subsequent reductive elimination to form the methylated product and a reduced copper species. The active Cu(II) catalyst is then regenerated by an oxidant, which can be atmospheric oxygen. thieme-connect.comorganic-chemistry.org Isotope-labeling studies support the direct transfer of the methyl group from the boronic acid to the substrate. smith.edusmith.edu
Oxidation to Methanol Pathway : An alternative mechanism involves the copper-catalyzed oxidation of this compound to form methanol, which then esterifies the carboxylic acid. thieme-connect.com
The reaction can often be carried out in the presence of air, which serves as the terminal oxidant, making it a "green" chemical transformation. organic-chemistry.orgsmith.edu
| Reaction Type | Key Mechanistic Feature | Catalyst | Source(s) |
| Suzuki-Miyaura Coupling | Transmetalation via tricoordinate or tetracoordinate boron species | Palladium | illinois.edulibretexts.orgacs.org |
| Chan-Lam Coupling | Oxidative cross-coupling with direct methyl group transfer | Copper | thieme-connect.comsmith.edusmith.edu |
Homologation of Boronic Esters with Organolithium Compounds
The homologation of boronic esters, a reaction that extends a carbon chain by one unit, can be effectively achieved using organolithium compounds that possess a leaving group on the α-carbon. Computational studies, particularly ab initio calculations, have provided significant insight into the mechanism of this transformation, especially for the reaction involving methylboronic esters. researchgate.netbris.ac.uknih.gov
The reaction proceeds through a well-established two-step mechanism:
Initial Ate Complex Formation: The process begins with the rapid and reversible addition of the organolithium reagent to the trivalent boron atom of the boronic ester. bris.ac.uknih.gov This nucleophilic attack forms a tetracoordinate boron intermediate known as an "ate" complex. bris.ac.uk This initial step is generally fast. researchgate.netnih.gov
Computational models using density functional theory (DFT) for structures and coupled-cluster theory for energies have confirmed the viability of this pathway. researchgate.netbris.ac.uknih.gov The calculated free energy of activation for this process is consistent with observed kinetic behavior in laboratory experiments. researchgate.netnih.gov The transition state for the migration step features a trigonal bipyramidal arrangement around the carbon atom, characteristic of an S_N2-like process, with the migrating methyl group positioned between the boron and carbon atoms. bris.ac.uk
Thermodynamic and Kinetic Studies of Reactivity
The reactivity of this compound has been the subject of numerous thermodynamic and kinetic investigations, providing quantitative data on its interactions and transformations. These studies are crucial for understanding the factors that control its behavior in various chemical systems. mdpi.comchemrxiv.org
The equilibrium of boronic acid esterification is influenced by several factors, including the pKa of the acid and the diol, as well as structural and stereochemical aspects. mdpi.com Boronic acids can exist in either a trigonal sp2 or a tetrahedral sp3 hybridized state, with the tetrahedral form being more favorable for ester formation. mdpi.com
Kinetic studies of the complex formation between this compound and various ligands have been conducted to elucidate reaction mechanisms. For instance, the reaction with polyols has been investigated using techniques like temperature-jump relaxation. wiley-vch.de Such studies reveal that the rate-determining step can vary; in many cases, it is the initial binding of the diol to the boron atom, but in situations involving steric strain, the subsequent ring closure can become rate-limiting. anu.edu.au
Computational studies have also been employed to model the reaction kinetics between this compound and diols like 1,2-ethanediol. anu.edu.au These models help in calculating transition states and reaction rates, showing that the electronegativity of the substituent on the boron atom significantly influences its reactivity. anu.edu.au
Kinetic Data for this compound Reactions
The following table summarizes kinetic data from studies on the reactivity of this compound in different reaction systems.
| Reaction System | Substrate(s) | Conditions | Observed Rate Constant (k) | Selectivity (α/β) | Source |
| Glycoside Hydrolysis | p-Nitrophenyl α-D-glucoside | pH 11.0, 25 °C, 200 mM MBA | 10.1 x 10⁻⁵ s⁻¹ | 110 | oup.com |
| Glycoside Hydrolysis | p-Nitrophenyl β-D-glucoside | pH 11.0, 25 °C, 200 mM MBA | 0.092 x 10⁻⁵ s⁻¹ | 110 | oup.com |
| Glycoside Hydrolysis | p-Nitrophenyl α-D-galactoside | pH 11.0, 25 °C, 50 mM MBA | 1.8 x 10⁻⁵ s⁻¹ | 14 | oup.com |
| Glycoside Hydrolysis | p-Nitrophenyl β-D-galactoside | pH 11.0, 25 °C, 50 mM MBA | 0.13 x 10⁻⁵ s⁻¹ | 14 | oup.com |
Table generated from data in the referenced text.
Thermodynamic and Kinetic Parameters for Complex Formation
Investigations into the formation and decomposition of metal complexes involving methylboron caps (B75204) provide further insight into its reactivity profile. The table below shows parameters for an iron(II) clathrochelate capped with methylboron.
| Reaction | Complex | Rate Constant | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) | Source |
| Synthesis | FeOx₃(BCH₃)₂ | k₁ = 1.05 x 10¹⁰ M⁻⁴s⁻¹ | 45.9 ± 1.1 | 110.1 ± 3.8 | mdpi.com |
| Acidic Decomposition | FeOx₃(BCH₃)₂ | k₋₂ = 3.3 x 10⁻³ s⁻¹ | 64.9 ± 1.2 | -63.7 ± 4.1 | mdpi.com |
Table generated from data in the referenced text.
These studies collectively demonstrate that the reactivity of this compound is a finely tuned interplay of electronic effects, steric hindrance, and reaction conditions. The formation of a tetrahedral boronate intermediate is a common theme, whether in esterification, hydrolysis catalysis, or complex formation. mdpi.comanu.edu.auoup.com For example, in the hydrolysis of p-nitrophenyl glycosides, the rate acceleration by this compound is highly dependent on the stereochemistry of the glycoside's hydroxyl groups, indicating a specific binding interaction. oup.com Computational modeling suggests that the rate-determining steps in processes like boroxine (B1236090) formation are the condensation reactions to form dimers and trimers, as well as the final boroxine ring closure. acs.org
Catalytic Applications of Methylboronic Acid
Organocatalysis
As an organocatalyst, methylboronic acid offers a metal-free alternative for several important organic reactions. It is recognized for being a mild, environmentally friendly, and often recyclable catalyst. oup.com
This compound serves as an effective and recyclable organocatalyst for the transesterification of β-keto esters. oup.com This transformation is significant as β-keto esters are crucial building blocks for various heterocyclic compounds. oup.com The process is environmentally benign, mild, and highly selective for β-keto esters, providing good to high yields of the desired products. oup.comtue.nl The reaction typically involves refluxing the β-keto ester and an alcohol in the presence of a catalytic amount of this compound, with the removal of the liberated ethanol (B145695) driving the reaction to completion. tue.nl The catalyst can be recovered by simple filtration and reused multiple times without a significant drop in its catalytic activity. tue.nl
Research findings indicate that this method is applicable to a wide range of β-keto esters and alcohols, including primary, secondary, allylic, and benzylic alcohols. tue.nl The selective nature of this catalytic system for β-keto esters over other ester types is believed to proceed through an enol intermediate, where chelation between the two carbonyl groups and the boron atom plays a key role. tue.nl
Table 1: this compound Catalyzed Transesterification of Ethyl Acetoacetate with Various Alcohols This table is interactive. Users can sort columns by clicking on the headers.
| Entry | Alcohol | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl alcohol | Benzyl acetoacetate | 10 | 92 |
| 2 | 1-Butanol | n-Butyl acetoacetate | 12 | 88 |
| 3 | 2-Propanol | Isopropyl acetoacetate | 14 | 85 |
| 4 | Cyclohexanol | Cyclohexyl acetoacetate | 15 | 82 |
Primary alkylboronic acids, including this compound, have been identified as highly active catalysts for the dehydrative amide condensation of α-hydroxycarboxylic acids. oup.comnih.gov Their catalytic activity in this transformation surpasses that of previously reported arylboronic acids. oup.comnih.gov This method is practical for large-scale synthesis, enabling the production of significant quantities of amides in a single reaction. oup.com
The reaction is proposed to proceed through the formation of a cyclic acyl boronate intermediate formed from the alkylboronic acid and the α-hydroxycarboxylic acid. nih.gov Subsequent dehydration leads to an equilibrium between two active species. The electron-rich nature of alkylboronic acids, compared to arylboronic acids, is thought to favor the more reactive species, leading to higher catalytic activity. nih.gov For less reactive substrates, the addition of a catalytic amount of benzoic acid can enhance the reaction rate and yield. nih.gov
Table 2: this compound-Catalyzed Amidation of α-Hydroxycarboxylic Acids This table is interactive. Users can sort columns by clicking on the headers.
| Entry | α-Hydroxycarboxylic Acid | Amine | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Mandelic acid | Dibenzylamine | 2 | 99 |
| 2 | Mandelic acid | N-Methylbenzylamine | 2 | 98 |
| 3 | 2-Hydroxy-2-methylpropanoic acid | Dibenzylamine | 16 | 94 |
| 4 | Salicylic acid | Dibenzylamine | 24 | 99 (in o-xylene) |
Transition Metal-Catalyzed Processes with this compound
This compound also plays a crucial role as a reagent in various transition metal-catalyzed reactions, particularly in copper, and ruthenium-catalyzed processes.
A significant application of this compound is in the copper-catalyzed O-methylation of phenols and carboxylic acids. This method provides a safer and more practical alternative to traditional O-alkylation strategies that often rely on toxic and hazardous electrophilic reagents like methyl iodide or dimethyl sulfate. nih.govnih.gov
The copper-catalyzed oxidative cross-coupling of phenols with this compound allows for the formation of aryl methyl ethers. mdpi.commdpi.com The reaction shows high yields, particularly for electron-deficient phenol (B47542) derivatives, and tolerates a broad array of functional groups. mdpi.commdpi.com In contrast, electron-rich phenols are less effective substrates under these conditions. mdpi.com
Similarly, the copper-catalyzed methylation of carboxylic acids using this compound proceeds efficiently under aerobic conditions, with air serving as the sole oxidant. nih.govnih.govnih.gov This nondecarboxylative Chan-Lam type reaction is effective for a wide range of aromatic, aliphatic, and alkenyl carboxylic acids. nih.govnih.gov Isotope-labeling studies support an oxidative cross-coupling mechanism analogous to that proposed for Chan-Lam arylation. nih.govnih.gov The reaction conditions are basic, complementing traditional Fischer esterification methods. nih.gov
Table 3: Copper-Catalyzed O-Methylation of Phenols with this compound This table is interactive. Users can sort columns by clicking on the headers.
| Entry | Phenol Substrate | Yield (%) |
|---|---|---|
| 1 | 4-Nitrophenol | 95 |
| 2 | 4-Cyanophenol | 88 |
| 3 | 4-Fluorophenol | 75 |
Table 4: Copper-Catalyzed O-Methylation of Carboxylic Acids with this compound This table is interactive. Users can sort columns by clicking on the headers.
| Entry | Carboxylic Acid Substrate | Yield (%) |
|---|---|---|
| 1 | 4-Fluorobenzoic acid | 91 |
| 2 | Benzoic acid | 85 |
| 3 | Cinnamic acid | 78 |
| 4 | Adipic acid (dimethyl ester) | 82 |
This compound can undergo ruthenium-catalyzed C–H silylation through the use of a removable α-directing modifier on the boron atom. oup.comoup.com Specifically, 2-(1H-pyrazol-3-yl)aniline has been successfully employed as a directing group. oup.comoup.com This strategy enables the functionalization of the sp³ C–H bond of the methyl group, providing access to α-functionalized methylboronic acids which are not readily accessible through methods like hydroboration. oup.com
The process involves the condensation of this compound with the directing modifier, followed by the ruthenium-catalyzed reaction with a silyl (B83357) hydride. oup.com The resulting silylated product can then be used in further transformations, such as palladium-catalyzed cross-coupling reactions with aryl halides. oup.comoup.com
Table 5: Ruthenium-Catalyzed Silylation of Modified this compound This table is interactive. Users can sort columns by clicking on the headers.
| Entry | Silyl Hydride | Yield (%) |
|---|---|---|
| 1 | PhMe₂SiH | 83 |
| 2 | Ph₂MeSiH | 75 |
| 3 | (p-MeOC₆H₄)Me₂SiH | 80 |
| 4 | Et₃SiH | 64 |
Based on a thorough review of the available scientific literature, there are no research findings that describe the use or role of this compound in titanium-catalyzed ethylene (B1197577) polymerizations. The activation of titanium-based catalysts for this process is typically achieved using co-catalysts such as methylaluminoxane (B55162) (MAO) or various other organoboron compounds, such as trityl tetrakis(pentafluorophenyl)borate. nih.govnih.govmdpi.com However, this compound itself is not identified as a component in these catalytic systems.
Role of this compound as a Ligand or Co-catalyst in Complex Systems
While often employed as a primary organocatalyst or a reagent in cross-coupling reactions, this compound also plays a crucial role as a co-catalyst in complex multi-component systems. In this capacity, it works in concert with another primary catalyst, often a transition metal complex or a photoredox catalyst, to achieve transformations that are not possible with either catalyst alone. Its function typically involves activating a substrate or influencing the stereochemical and regiochemical outcome of a reaction through reversible covalent bonding.
A prominent example of this is in synergistic catalysis, where this compound and a photoredox catalyst work together to enable the selective alkylation of unprotected saccharides. nih.gov This method is significant as it allows for the late-stage modification of complex carbohydrates, which are challenging substrates due to the presence of multiple similar functional groups. nih.gov
In these systems, the role of this compound is highly specific. It interacts with the cis-1,2-diol motifs present in the saccharide substrate. This interaction leads to the formation of a cyclic boronic diol ester. Mechanistic studies have revealed that a subsequent interaction between this ester and a nearby free hydroxyl group on the saccharide is critical for the reaction's success. This forms a tetracoordinate boron species, which serves to both protect and activate a specific region of the molecule. nih.gov This precise activation directs the photoredox-catalyzed alkylation to a specific equatorial C-H bond, thus ensuring high regio- and stereoselectivity. nih.gov
The data below illustrates the components of such a synergistic catalytic system.
| Component Type | Example Compound | Role in the System |
|---|---|---|
| Substrate 1 (Saccharide) | Digoxin | Core structure to be functionalized |
| Substrate 2 (Alkylating Agent) | Alkyl Halide | Source of the alkyl group for C-H functionalization |
| Primary Catalyst | Photoredox Catalyst (e.g., Iridium complex) | Initiates the alkylation via a radical pathway upon light irradiation |
| Co-catalyst | This compound | Binds to the saccharide's diol to direct the reaction site and control selectivity |
| Product | C-Branched Digoxin Derivative | Selectively alkylated complex molecule |
This synergistic approach highlights the sophisticated role this compound can play beyond that of a simple Lewis acid. As a co-catalyst, it acts as a transient directing group, leveraging the principles of reversible covalent bonding to bring order and selectivity to complex chemical environments, thereby enabling the synthesis of valuable, functionalized molecules like C-branched saccharides. nih.gov
Methylboronic Acid As a Reagent and Building Block in Organic Synthesis
Cross-Coupling Reactions
Methylboronic acid serves as a versatile reagent and fundamental building block in a variety of powerful cross-coupling reactions. These reactions, which facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, are central to modern organic synthesis. The utility of this compound is particularly evident in palladium- and nickel-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling.
Suzuki-Miyaura Cross-Coupling: Scope and Limitations
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium or nickel complex. fishersci.chnih.gov This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents and byproducts. fishersci.chnih.govnih.gov The general reactivity order for the halide or pseudohalide partner is R-I > R-Br > R-OTf >> R-Cl. fishersci.ch this compound can be used as a reagent in these transformations to introduce a methyl group, a common structural motif in pharmaceuticals and agrochemicals. sigmaaldrich.comscientificlabs.co.ukcymitquimica.com
While the Suzuki-Miyaura reaction is highly efficient for aryl and vinyl boronic acids, the use of alkylboronic acids, such as this compound, presents distinct challenges. fishersci.ch Alkylboronic acids are generally less reactive, and their coupling reactions are often complicated by side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source. nih.govnih.govpsu.edu This instability can affect the reaction's stoichiometry, frequently necessitating the use of excess boronic acid to drive the reaction to completion. nih.govpsu.edu
Early examples of cross-coupling with primary alkylboron reagents were reported in 1986. nih.gov Since then, significant advancements have been made to improve the efficiency of these couplings. For instance, studies have shown that the choice of catalyst, ligands, and base is crucial for achieving high yields. nih.govnih.gov In one study, the coupling of primary alkylboronic acids with aryl halides and triflates was successfully achieved using PdCl₂(dppf)·CH₂Cl₂ as the catalyst and potassium carbonate as the base. researchgate.net Another report detailed a palladium-catalyzed coupling of various aryl halides with lithium methyltriolborate, an air-stable methylboron source, which proceeded efficiently in the presence of a Pd(OAc)₂/RuPhos catalyst system. psu.edu
The following table summarizes representative conditions for the Suzuki-Miyaura coupling involving alkylboronic acids.
| Electrophile | Alkylboron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref |
| 4-Iodoacetophenone | Primary alkylboronic acids | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | THF/H₂O | 50 | 81-98 | nih.govresearchgate.net |
| 4-Bromobenzonitrile | Lithium methyltriolborate | Pd(OAc)₂ / RuPhos | None | MeOH/H₂O | 80 | 94 | psu.edu |
| 4-Chlorotoluene | Lithium methyltriolborate | Pd(OAc)₂ / RuPhos | None | MeOH/H₂O | 80 | 87 | psu.edu |
| 2-Naphthyl bromide | Lithium methyltriolborate | Pd(OAc)₂ / RuPhos | None | MeOH/H₂O | 80 | 85 | psu.edu |
This table presents a selection of research findings and is for illustrative purposes.
Expanding the scope of the Suzuki-Miyaura reaction to include more readily available and stable electrophiles is an area of active research. Aryl and vinyl tosylates (tosyloxyarenes) and mesylates (mesyloxyarenes) have emerged as attractive alternatives to the more reactive but often more expensive triflates. nih.gov The development of highly active catalyst systems has been key to enabling the efficient coupling of these less reactive electrophiles. nih.govresearchgate.net
Catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands, such as XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), have proven particularly effective. nih.govacs.org A versatile system using the XPhos ligand allows for the high-yield coupling of a wide array of aryl and vinyl tosylates and mesylates with various boronic acids, including alkylboronic acids. nih.govresearchgate.net These reactions exhibit excellent functional group tolerance. nih.govresearchgate.net For the first time, this allowed for the coupling of heteroarylboronic acids with aryl tosylates and mesylates. nih.gov Vinyl nosylates, another class of stable pseudohalides, have also been successfully coupled with this compound at room temperature using a palladium catalyst. researchgate.net
The table below provides examples of these coupling reactions.
| Electrophile | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref |
| 4-Tolyl mesylate | Phenylboronic acid | Pd(OAc)₂ (1) / XPhos (2) | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 97 | nih.gov |
| 4-Tolyl tosylate | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (0.1) / XPhos (0.2) | K₃PO₄ | 1,4-Dioxane | 100 | 96 | nih.gov |
| 1-Methyl-2-tosyloxyindole | This compound | Pd(OAc)₂ (1) / XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 86 | nih.gov |
| Vinyl nosylate | This compound | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | RT | 93 | researchgate.net |
This table presents a selection of research findings and is for illustrative purposes. RT = Room Temperature.
Palladium complexes are the most extensively used catalysts for the Suzuki-Miyaura reaction. nih.govlibretexts.org The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The efficiency of these catalysts is greatly enhanced by the use of electron-donating and sterically hindered ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which promote the oxidative addition and reductive elimination steps. nih.govlibretexts.org
In recent years, nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium. ajol.infotcichemicals.commdpi.com Nickel complexes often exhibit higher reactivity, which enables the coupling of less reactive and more challenging electrophiles, such as aryl chlorides and other phenol (B47542) derivatives. libretexts.orgtcichemicals.commdpi.com The use of nickel catalysts has expanded the scope of the Suzuki-Miyaura reaction to include coupling partners like aryl carbamates, sulfamates, and esters. libretexts.org For example, NiCl₂(PCy₃)₂ has been identified as an effective precatalyst for coupling arylboronic acids with propargyl alcohols to synthesize 1,3-dienes. ajol.info
Stille Cross-Coupling
The Stille cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an sp²-hybridized organic halide or pseudohalide. While some commercial suppliers list this compound as a reagent for "palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings," this can be misleading. sigmaaldrich.comscientificlabs.co.ukcymitquimica.com By definition, the Stille reaction utilizes an organotin reagent as the nucleophilic coupling partner. A reaction employing an organoboron reagent, such as this compound, would be classified as a Suzuki-Miyaura coupling, not a Stille coupling. The fundamental nature of the transmetalation step, involving either a tin or boron species, defines the reaction type.
Chan-Lam Coupling for C-Heteroatom Bond Formation
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-promoted or -catalyzed reaction that forms carbon-heteroatom bonds. organic-chemistry.orgthieme-connect.com It typically involves the oxidative coupling of an aryl- or alkenylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol. thieme-connect.com A key advantage of this method is that it can often be performed under mild conditions, at room temperature, and open to the air, using atmospheric oxygen as the oxidant. organic-chemistry.org
The scope of the Chan-Lam reaction has been extended to include alkylboronic acids, and the use of this compound has been a notable development. researchgate.net Researchers have reported the first instance of a Chan-Lam coupling using this compound for the selective monomethylation of anilines, promoted by copper(II) acetate. researchgate.net Similarly, a copper-catalyzed aerobic O-methylation of carboxylic acids and phenols with this compound has been developed, offering a safer alternative to traditional toxic alkylating agents. researchgate.netacs.org Another protocol described the rapid C-N coupling of this compound with benzylamine (B48309) at room temperature, catalyzed by a square pyramidal copper complex, yielding the product in 25 minutes. rsc.org
The following table highlights examples of Chan-Lam couplings involving this compound.
| Nucleophile | Boronic Acid | Catalyst/Promoter | Conditions | Product | Yield (%) | Ref |
| Various anilines | This compound | Cu(OAc)₂ | Dichloromethane (B109758), RT | N-Methylanilines | 61-95 | researchgate.net |
| Various phenols | This compound | Cu(OAc)₂ | Dichloromethane, RT | Aryl methyl ethers | 55-98 | researchgate.net |
| Benzoic acid | This compound | Cu(OAc)₂ | Pyridine (B92270), Air, 60 °C | Methyl benzoate | 93 | acs.org |
| Benzylamine | This compound | [Cu(DMAP)₄I]I (2 mol%) | Methanol, RT, 25 min | N-Methylbenzylamine | 80 | rsc.org |
This table presents a selection of research findings and is for illustrative purposes. RT = Room Temperature.
C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that allows for the construction of complex molecules from simple precursors. This compound and its derivatives have been employed in various C-H functionalization reactions, often facilitated by transition metal catalysis. nih.govmdpi.com
One notable application is in palladium-catalyzed C-H functionalization reactions directed by specific coordinating groups within the substrate. nih.gov These directing groups bind to the metal catalyst, positioning it in close proximity to a particular C-H bond and thereby enabling selective functionalization. nih.gov For instance, sulfonamide pharmacophores can act as directing groups in divergent C-H functionalizations where this compound is used as a reagent. sigmaaldrich.comsigmaaldrich.com Similarly, Pd-catalyzed ortho-methylation of benzoic acids has been achieved using this compound derivatives. nih.gov
In some cases, removable directing groups are attached to the boron atom of alkylboronic acids to facilitate C-H activation. oup.com For example, 2-(1H-pyrazol-3-yl)aniline can be condensed with this compound to create a diazaborine (B1195285) structure. oup.com The nitrogen atoms in this directing group coordinate to a ruthenium catalyst, enabling α-C-H silylation of the methyl group. oup.com This strategy is particularly valuable for synthesizing α-functionalized methylboronic acids, which are not readily accessible through other methods like hydroboration. oup.com
| C-H Functionalization Strategy | Catalyst System | Directing Group | This compound Role | Ref. |
| ortho-Methylation of Benzoic Acids | Palladium | Carboxylic Acid | Methylating Agent | nih.gov |
| Divergent C-H Functionalization | Palladium | Sulfonamide | Reagent | sigmaaldrich.comsigmaaldrich.com |
| α-C-H Silylation | Ruthenium | 2-(1H-pyrazol-3-yl)aniline | Substrate | oup.com |
Asymmetric Synthesis and Stereoselective Reactions
This compound also plays a role in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.
This compound is utilized as a reagent in enantioselective asymmetric bromoaminocyclization reactions. sigmaaldrich.comottokemi.com This type of reaction involves the formation of a new ring containing a bromine atom and a nitrogen atom, with control over the stereochemistry of the newly formed chiral centers. The use of amino-thiocarbamate catalysts in conjunction with this compound has been reported to achieve this transformation. sigmaaldrich.comchemicalbook.comottokemi.com While the specific mechanistic role of this compound in this context is not detailed in the provided search results, it is listed as a key reagent for the reaction. sigmaaldrich.comlookchem.comchemicalbook.com
Synthesis of Complex Organic Molecules
This compound is a fundamental building block for the synthesis of a wide variety of complex organic molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.comchemicalbook.com Its versatility stems from its ability to participate in powerful cross-coupling reactions and to be converted into other useful functional groups.
Boronic acids, including this compound, can be converted into boronate esters through reaction with diols. sigmaaldrich.comwiley-vch.de These esters, such as the commonly used pinacol (B44631) esters, are often more stable and easier to handle than the corresponding boronic acids. sigmaaldrich.com They are stable to air and chromatography, making them suitable for purification and spectroscopic analysis. sigmaaldrich.com
A significant application of this compound is in the deprotection of boronate esters. A transesterification method using this compound has been developed to remove pinacol ester protecting groups under mild conditions. researchgate.netd-nb.info This approach is advantageous because the resulting methylboronic ester of pinacol is volatile, allowing for its easy removal by evaporation and simplifying the purification of the desired free boronic acid. researchgate.netd-nb.info This method has been applied in the synthesis of peptide boronic acids. researchgate.net
This compound serves as a precursor to a multitude of more complex boronic acid derivatives which are, in turn, used to construct diverse organic scaffolds. sigmaaldrich.comchemicalbook.com It is a building block for various intermediates used in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. lookchem.comchemicalbook.com Through such reactions, the methyl group of this compound can be coupled with a wide range of organic halides and triflates, providing access to a vast array of methylated organic compounds.
The ability of boronic acids to form reversible complexes with diols and other functional groups has also been exploited in the development of self-assembling systems, leading to the formation of macrocycles, cages, and polymers. researchgate.net
This compound is employed as a reagent in the copper-catalyzed synthesis of unsymmetrical monosulfides from disulfides. sigmaaldrich.comlookchem.comchemicalbook.com This reaction provides a direct method for the formation of a carbon-sulfur bond, coupling the methyl group from this compound with one sulfur atom from the disulfide starting material. This transformation is a valuable tool for introducing a methylthio- group into organic molecules. sigmaaldrich.comsigmaaldrich.com
Applications in Advanced Materials Science and Polymer Chemistry
Design and Synthesis of Boronic Acid-Functionalized Polymers and Copolymers
The incorporation of boronic acid functionalities into polymer structures is a key strategy for developing "smart" materials that can respond to external stimuli. While arylboronic acids are more common due to their lower pKa values, methylboronic acid is also utilized in polymer synthesis. researchgate.netethz.chresearchgate.net
Several methods exist for creating polymers containing boronic acid groups:
Polymerization of Boron-Containing Monomers: This involves the polymerization of vinyl monomers, such as those based on styrene (B11656) or acrylamide, that already contain a boronic acid or a protected boronic ester group. nih.gov
Post-Polymerization Modification: This approach involves synthesizing a polymer and then chemically modifying it to introduce boronic acid groups. google.com A common strategy is to deprotect boronic ester groups that are already part of the polymer backbone. For instance, pinacol (B44631) boronic ester-functionalized polyesters can be converted to boronic acid-functionalized polyesters via a transesterification reaction with an excess of a sacrificial boronic acid, such as this compound, in the presence of an acid catalyst like trifluoroacetic acid (TFA). acs.org This method has been successfully used to prepare block copolymers like mPEG-b-P[B(OH)₂-PA/PO] without significant degradation of the polymer backbone. acs.org
Ring-Opening Polymerization: Boron-containing anhydrides can undergo ring-opening copolymerization with epoxides to create functional polyesters. nih.gov These polyesters, containing boronic ester groups, can then be deprotected to yield the desired boronic acid-functionalized polymers. nih.govacs.org
A specific example involves the synthesis of a norborneneimide-based boronic acid monomer (NI-BA). In this process, a precursor is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM), to which this compound is added to facilitate the conversion to the final boronic acid monomer. rsc.org This monomer can then be polymerized to create functional polymers.
The table below summarizes various polymerization techniques used to create boronic acid-functionalized polymers.
| Polymerization Method | Description | Example |
| Radical Polymerization | Polymerization of vinyl monomers containing boronic acid or ester groups (e.g., RAFT, ATRP). nih.gov | Polymerization of boronic-styrene or N-phenylacrylamide monomers. nih.gov |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefin monomers containing boronic ester groups. nih.gov | Polymerization of 1,1-bis(boryl)cyclohexene. nih.gov |
| Ring-Opening Copolymerization (ROCOP) | Copolymerization of monomers like boron-containing anhydrides and epoxides. nih.gov | ROCOP of pinacol boronic ester-phthalic anhydride (B1165640) with various epoxides. nih.gov |
| Post-Polymerization Functionalization | Modification of pre-formed polymers to introduce boronic acid groups. google.com | Deprotection of boronic ester-polyesters using this compound. acs.org |
Dynamic Covalent Materials
Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing materials to adapt, reconfigure, and self-heal. researchgate.net The reversible reaction between boronic acids and diols to form boronic esters is a prime example of dynamic covalent bonding used to create advanced materials. researchgate.netvulcanchem.comrsc.org
Boronic esters serve as dynamic cross-links in polymer networks, creating materials known as Covalent Adaptable Networks (CANs) or vitrimers. mdpi.comwur.nlfrontiersin.org These networks combine the stability of thermosets with the reprocessability of thermoplastics. mdpi.com The dynamic nature of the boronic ester bonds, which can undergo exchange reactions like transesterification, allows the network topology to rearrange at elevated temperatures or in the presence of a catalyst, enabling material flow, reprocessing, and stress relaxation. mdpi.commdpi.commdpi.com
While many systems use phenylboronic acid, this compound also forms the basis for such networks. ethz.ch The equilibrium constants for the complexation of this compound with simple diols have been measured, providing fundamental data for designing these materials. For example, the equilibrium constants for this compound with 1,3-propanediol, 1,2-ethanediol, and 1,2,3-propanetriol are 2.5, 5.5, and 38, respectively. wiley-vch.de
Another form of dynamic cross-linking involves the dehydration of boronic acids to form six-membered boroxine (B1236090) rings. rsc.org This process is thermally activated and results in the formation of strong, yet reversible, B-O-B linkages. nih.govgoogle.com These boroxine-based networks are a key platform for developing dynamic materials that are strong, highly malleable, and recyclable. google.com
The table below details the properties of different dynamic cross-links involving boronic acids.
| Cross-Link Type | Formation Reaction | Key Features |
| Boronic Ester | Condensation of a boronic acid and a diol. wur.nlfrontiersin.org | Reversible, responsive to pH, diols, and temperature. researchgate.netrsc.orgmdpi.com |
| Boroxine | Dehydration (self-condensation) of three boronic acid molecules. nih.govrsc.org | Thermally reversible, forms strong and malleable networks. nih.govgoogle.com |
The reversible nature of boronic ester bonds is particularly well-suited for the creation of self-healing hydrogels. rsc.orgresearchgate.net When the hydrogel is damaged (e.g., cut), the broken boronic ester cross-links at the interface can reform, restoring the gel's integrity and mechanical properties. researchgate.netrsc.org This intrinsic self-healing capability is critical for biomedical applications where material longevity and reliability are paramount. rsc.orgnih.govnih.gov
These hydrogels are typically formed by mixing a polymer functionalized with boronic acid groups with a polymer containing diol groups, such as polyvinyl alcohol (PVA). researchgate.netmdpi.com The dynamic cross-linking between the two components results in a viscoelastic gel that can flow under stress and heal when the stress is removed. rsc.orgmit.edu
The formation and stability of boronic esters are highly dependent on pH. rsc.org Boronic acids exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). researchgate.netwiley-vch.de The tetrahedral form is more reactive toward diols, meaning that boronic ester formation is generally favored at pH values at or above the pKa of the boronic acid. researchgate.net
This compound has a relatively high pKa of approximately 10.4. researchgate.netresearchgate.netresearchgate.net This means that hydrogels cross-linked via this compound esters will exhibit significant pH responsiveness in the alkaline range. As the pH is lowered, the equilibrium shifts away from the stable tetrahedral boronate ester, leading to the dissociation of the cross-links. mdpi.comresearchgate.net This causes the hydrogel to lose its structural integrity, transitioning from a gel to a more fluid state. researchgate.net This pH-triggered degradation can be used for applications like controlled drug delivery, where a drug is released as the hydrogel network disassembles under specific pH conditions. mdpi.comnih.govmdpi.com For example, hydrogels made from boronic-acid-functionalized alginate release drugs more readily in acidic conditions due to the instability of the boronate ester bonds. mdpi.comnih.gov
The table below shows the pKa values of this compound and phenylboronic acid, highlighting their different pH-responsive ranges.
| Compound | pKa | Implication for Hydrogels |
| This compound | ~10.4 researchgate.netresearchgate.netresearchgate.net | Responsive in alkaline pH range; cross-links destabilize at neutral or acidic pH. |
| Phenylboronic acid | ~8.9 researchgate.netresearchgate.net | Responsive closer to physiological pH; acidity can be tuned with ring substituents. researchgate.netethz.ch |
Hydrogels cross-linked by dynamic covalent bonds like boronic esters often exhibit shear-thinning (or thixotropic) behavior. mit.edu When subjected to mechanical shear stress, the temporary cross-links are broken, causing a decrease in viscosity and allowing the material to flow. mdpi.com Once the shear force is removed, the boronic ester cross-links can reform, and the material quickly recovers its gel-like state. mit.edu This property is also known as self-healing. mdpi.commit.edu
This shear-responsiveness is crucial for applications such as injectable biomaterials. mit.edu A hydrogel can be injected through a syringe (high shear), and upon entering the body (low shear), it can rapidly self-heal into a stable, space-filling gel. researchgate.netmit.edu Studies on hydrogels made from boronic-acid-functionalized alginate and PVA have demonstrated this behavior, where shear forces can modulate the network's stiffness and affect the release of encapsulated drugs. mdpi.comnih.gov
Beyond polymer networks, boronic acids are valuable building blocks in supramolecular chemistry for creating organized, non-polymeric structures. vulcanchem.comrsc.org The boronic acid group can participate in self-assembly through various non-covalent interactions, primarily hydrogen bonding. researchgate.net
In the solid state, boronic acids often form homodimers through a pair of O-H---O hydrogen bonds between their hydroxyl groups. wiley-vch.de This self-complementary interaction can be extended to create larger arrays and layered structures. wiley-vch.de
Furthermore, this compound can form heteromeric assemblies with other molecules. It has been shown to co-crystallize with compounds like 4,4'-bipyridine. wiley-vch.de In these structures, hydrogen bonds form between the boronic acid's hydroxyl groups and the nitrogen atoms of the bipyridine, leading to well-defined supramolecular assemblies. wiley-vch.deresearchgate.net These interactions demonstrate the utility of this compound as a versatile component for crystal engineering and the design of complex molecular architectures. vulcanchem.com
Self-Healing Hydrogels and Gels
Coatings and Surface Functionalization
This compound and its derivatives are pivotal in the development of advanced coatings and the functionalization of material surfaces. The unique chemical reactivity of the boronic acid group, particularly its ability to form reversible covalent bonds with diol-containing molecules, enables the creation of "smart" surfaces with dynamic properties. These properties include self-healing capabilities, responsiveness to environmental stimuli, and enhanced adhesion.
The primary mechanism exploited in this field is the formation and cleavage of boronate esters. Boronic acids react with 1,2- or 1,3-diols to form five- or six-membered cyclic esters. This reaction is reversible and its equilibrium can be shifted by external stimuli such as pH, temperature, or the presence of specific molecules, making it an ideal dynamic covalent bond for advanced material design. researchgate.netnih.gov
Research Findings in Boronic Acid-Based Surface Modifications
The application of boronic acid chemistry in coatings often involves integrating boronic acid moieties, such as phenylboronic acid (PBA), into polymer backbones. These functionalized polymers can then be applied as coatings or used to modify surfaces.
Self-Healing Coatings: Self-healing capabilities are introduced into polymer networks through the dynamic nature of boronate ester crosslinks. When a coated surface is scratched or damaged, the reversible bonds can break and reform, allowing the material to repair itself, sometimes with the aid of a trigger like heat or a change in pH. nih.govmdpi.com For instance, thermoset epoxy coatings modulated by dynamic boronic esters have demonstrated remarkable self-healing properties. Scratches on such a coating can disappear upon gentle heating, and the surface can recover its integrity even after numerous damage-heal cycles. mdpi.com Hydrogels based on boronic acid-functionalized hyaluronic acid and poly(vinyl alcohol) also exhibit rapid self-healing due to the dynamic exchange of boronate ester bonds. researchgate.net
Responsive Surfaces: The pH-dependent stability of boronate esters is widely used to create responsive surfaces. At alkaline pH, the boronic acid group is in a charged, tetrahedral state, which forms stable esters with diols. Upon acidification, the equilibrium shifts towards the neutral, trigonal boronic acid, leading to the dissociation of the ester. This reversible interaction allows for the development of surfaces that can, for example, capture and release biomolecules in a pH-controlled manner. researchgate.netmdpi.com This principle is fundamental in creating sensors and controlled-release systems.
Adhesion Promotion: Boronic acids can act as effective adhesion promoters by forming strong bonds with the hydroxyl groups present on the surfaces of various substrates, such as metals, metal oxides, and glasses. researchgate.netgoogle.com Boronic acid-conjugated polyacrylates have been shown to be a material-independent surface functionalization tool, enhancing adhesion to diverse substrates. researchgate.net This approach is an alternative to traditional adhesion promoters and surface treatments. radtech.org The ability to form these interfacial bonds improves the durability and performance of coatings on challenging substrates. paint.org
The following table summarizes key findings from research on coatings and surfaces functionalized with boronic acid derivatives.
| Functionalization Type | Polymer/System | Substrate/Application | Key Finding | Reference |
| Self-Healing | Epoxy with dynamic boronic ester | Powder Coating | Scratches healed immediately with a hot air gun; could withstand 1000 rubbing cycles. | mdpi.com |
| Self-Healing | Boronic acid-functionalized hyaluronic acid (HA-PBA) and poly(vinyl alcohol) (PVA) | Injectable Hydrogel | Hydrogel formed rapidly under mild conditions and possessed good injectability and self-healing properties due to dynamic bonds. | researchgate.net |
| Surface Functionalization | Boronic acid conjugated polyacrylate | Material-Independent Coating | Demonstrated a strategy for functionalizing surfaces made of various material chemistries, moving beyond traditional methods like polydopamine coating. | researchgate.net |
| Biosensing | Boronic acid-modified surface | Liquid Crystal-Based Sensor | Enabled the detection of glycated hemoglobin (HbA1C) with a limit of 100 µg/mL through specific binding that reoriented liquid crystals. | researchgate.net |
| Responsive Drug Delivery | Phenylboronic acid-based polyesters and catechol-modified mPEG | Nanoparticles | Showed excellent pH-triggered drug-release capacity for the anticancer drug Paclitaxel. | mdpi.com |
Analytical Chemistry and Sensing Applications of Methylboronic Acid
Molecular Recognition and Sensing of Diols
The primary mechanism underpinning the sensing applications of methylboronic acid is its interaction with diols. The boron atom in this compound is a Lewis acid with a trigonal planar geometry and an sp2 hybridization state. nih.gov It can reversibly react with the 1,2- or 1,3-diol groups of target molecules to form five- or six-membered cyclic boronate esters. mdpi.comrsc.org This binding event, which is often pH-dependent, alters the properties of the boron center to a tetrahedral, sp3-hybridized state, a change that can be harnessed to produce a detectable signal. griffith.edu.au
This compound and its derivatives have been extensively studied for their ability to bind with monosaccharides, which are rich in diol groups. griffith.edu.aunih.gov This has significant implications for applications like glucose monitoring for diabetes management. nih.govgriffith.edu.au The binding affinity and selectivity depend on the specific arrangement of hydroxyl groups on the sugar molecule.
Fructose: Generally exhibits the highest binding affinity among common monosaccharides. This is attributed to the presence of favorable cis-diol arrangements in its furanose form, which readily form stable boronate esters. nih.govresearchgate.net
Galactose: Also shows strong binding, capable of forming complexes with boronic acids. nih.govscience.gov
Mannose: Binds effectively due to its own specific diol configurations. science.gov
Glucose: Typically displays a weaker binding affinity compared to other sugars like fructose. researchgate.net This is because the most stable pyranose form of glucose has fewer diol pairs in the optimal configuration for binding with simple monoboronic acids. griffith.edu.au
The interaction between boronic acids and sugars is a dynamic equilibrium. The strength of this binding is often quantified by a binding constant, which reflects the stability of the resulting boronate ester complex. Research has established a general selectivity trend for simple boronic acids. researchgate.net
Table 1: Relative Binding Affinity of Monosaccharides with Phenylboronic Acid (Illustrative Trend)
| Carbohydrate | Relative Binding Affinity | Key Binding Site(s) |
| D-Fructose | Highest | α/β-Furanose forms |
| D-Galactose | High | α-Furanose, α-Pyranose (C4, C6) |
| D-Mannose | Medium | α-Furanose, α-Pyranose (C2, C3) |
| D-Glucose | Lower | α-Furanose, α-Pyranose (C4, C6) |
| Note: This table illustrates a general trend. Specific binding constants vary based on the exact boronic acid derivative, pH, and solvent conditions. The trend for this compound follows a similar pattern. |
The molecular recognition capabilities of this compound extend beyond simple sugars to a broader range of polyols and biomolecules that contain the cis-diol motif. nih.govrsc.org This makes it a versatile tool for detecting various biological targets. nih.gov
Examples of other target molecules include:
Glycoproteins: These proteins are modified with carbohydrate chains (glycans) that present diol groups, making them targets for boronic acid-based sensors. The detection of specific glycoproteins can serve as a diagnostic marker for various diseases. mdpi.comtennessee.edu
Ribonucleic Acids (RNA): The ribose sugar in the RNA backbone contains a 2',3'-cis-diol group, which can be selectively targeted by boronic acids. This allows for the development of sensors for specific RNA sequences. mdpi.commdpi.com
Catecholamines: Neurotransmitters like dopamine (B1211576) contain a catechol ring with a cis-diol, enabling their detection by boronic acid-based systems, which is important for diagnosing neurological disorders. nih.govelectrochemsci.org
While the primary application of this compound is in diol recognition, functionalized boronic acids have been developed for the detection of other analytes, including heavy metal ions. frontierspecialtychemicals.com Although receptors based on boronic acid for metal ions like Hg²⁺ and Cr³⁺ are relatively uncommon, specific designs have shown promise. science.gov The sensing mechanism in these cases is not based on diol binding but rather on the interaction between the metal ion and a carefully designed receptor molecule that incorporates both a boronic acid and a signaling unit (e.g., a rhodamine dye). science.gov The Lewis acidic nature of the boron atom can be modulated by the presence of the metal ion, leading to a change in the optical properties of the sensor.
Development of Chemical Sensors and Probes
To translate the molecular recognition of this compound into a measurable output, it is incorporated into larger sensor systems. These systems are designed to produce a signal—typically optical or electrical—upon binding with a target diol.
Fluorescent sensors are a major class of boronic acid-based analytical tools. rsc.orgfrontierspecialtychemicals.com The general design involves covalently linking a this compound group to a fluorescent molecule (fluorophore). rsc.org The binding of a diol, such as a carbohydrate, modulates the fluorescence of the system through several mechanisms:
Photoinduced Electron Transfer (PET): In many sensors, the boronic acid group acts as a quencher for the nearby fluorophore. The binding of a diol to the boron atom changes its electronic properties, inhibiting the PET process and causing a "turn-on" of fluorescence. researchgate.net
Intensity Changes: The formation of the boronate ester can alter the electron-donating or -withdrawing nature of the boronic acid substituent on the fluorophore's aromatic system, leading to a significant increase or decrease in fluorescence intensity. nih.govnih.gov
Wavelength Shifts: In some cases, the binding event can cause a shift in the maximum emission wavelength of the fluorophore, allowing for ratiometric sensing, which is more robust as it does not depend on absolute intensity. nih.gov
Common fluorophores integrated into these probes include quinolinium, anthracene, and coumarin (B35378) derivatives. nih.govresearchgate.netpreprints.org
Table 2: Examples of Boronic Acid-Based Sensing System Types
| Sensor Type | Transduction Principle | Target Analyte Example |
| Fluorescent | Change in fluorescence intensity or wavelength upon boronate ester formation. | Glucose, Fructose, Ribonucleic Acids |
| Electrochemical | Change in redox potential or current upon diol binding to an electrode surface or redox-tagged boronic acid. | Dopamine, Glycated Hemoglobin |
Electrochemical sensors offer high sensitivity and are well-suited for integration into portable devices. rsc.org this compound and its derivatives are used in these systems in several ways:
Electrode Modification: Electrodes can be functionalized with a self-assembled monolayer or a polymer film containing boronic acid groups. electrochemsci.org When a target diol from the sample binds to the surface, it can block or facilitate electron transfer between a redox probe in the solution and the electrode, resulting in a change in the electrochemical signal. mdpi.com
Redox-Active Labels: A boronic acid can be functionalized with a redox-active molecule, such as ferrocene. mdpi.commdpi.com When this conjugate binds to a target analyte (e.g., a glycoprotein (B1211001) immobilized on an electrode), the redox label is brought near the electrode surface, producing a measurable current. mdpi.comelectrochemsci.org The magnitude of the signal is proportional to the amount of analyte bound. This approach has been used to create non-enzymatic sensors for glucose and glycated hemoglobin. mdpi.com
These electrochemical methods provide a powerful alternative to traditional analytical techniques, offering advantages in terms of speed, cost, and miniaturization. mdpi.com
Applications in Separation Science
This compound serves as a valuable tool in analytical separation science, primarily owing to its ability to form reversible covalent bonds with cis-diol-containing molecules. This property is exploited in both derivatization for chromatographic analysis and in affinity chromatography for the purification of specific biomolecules.
Derivatization for Chromatographic Analysis (e.g., GLC)
The inherent low volatility of polar compounds such as carbohydrates makes their direct analysis by gas-liquid chromatography (GLC) challenging. Chemical derivatization is a necessary step to convert these analytes into more volatile and thermally stable forms. This compound (MBA) is an effective derivatizing agent for compounds containing cis-diol functionalities, particularly monosaccharides.
The reaction of this compound with a cis-diol group on a carbohydrate molecule forms a cyclic boronate ester. This reaction effectively masks the polar hydroxyl groups, thereby increasing the volatility of the carbohydrate derivative. In many procedures, a two-step derivatization is employed where, following the reaction with this compound, any remaining free hydroxyl groups are further derivatized, typically through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylation with acetic anhydride (B1165640). researchgate.netnih.gov This ensures the formation of a single, stable, and volatile derivative for each carbohydrate, which simplifies the resulting chromatogram and improves analytical precision. researchgate.net
This derivatization technique has been successfully applied to a wide range of aldoses and ketoses, including glucose, fructose, mannose, galactose, arabinose, and xylose. researchgate.net The method is noted for being rapid and for proceeding under relatively mild conditions, typically involving heating the analyte with this compound in a solvent like pyridine (B92270). sci-hub.se For instance, a common procedure involves dissolving the carbohydrate sample in a solution of this compound in pyridine and heating at 60°C for 30 minutes. sci-hub.se Subsequent silylation, if required, can also be performed at a similar temperature. sci-hub.se
An important application of this derivatization method is in compound-specific stable isotope analysis. The use of this compound is advantageous as it introduces a minimal number of additional carbon atoms into the derivative, which is crucial for accurate determination of the natural 13C abundance of the original carbohydrate. nih.govsci-hub.se
Table 1: Derivatization of Carbohydrates with this compound for GLC Analysis
| Analyte(s) | Derivatization Reagents | Typical Reaction Conditions | Analytical Method | Reference(s) |
|---|---|---|---|---|
| Monosaccharides (e.g., glucose, fructose, arabinose, xylose) | This compound, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 60°C for 30 min (MBA), then 60°C for 5 min (BSTFA) | GC/C/irm-MS | nih.gov, sci-hub.se |
| Aldoses and Ketoses (e.g., glucose, mannose, galactose) | This compound, Acetic anhydride | - | GC-MS | researchgate.net, researchgate.net |
| Levoglucosan | This compound, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 70°C, 60 min (MBA), then 120 min (BSTFA) | GC-MS | researchgate.net, researchgate.net |
| Pentoses (arabinose, xylose), Deoxysugars (fucose, rhamnose) | This compound | - | GC/Pyr-IRMS | scite.ai |
Affinity Chromatography for Glycoproteins
Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and purification of molecules containing cis-diol groups. researchgate.net This method is particularly well-suited for the isolation of glycoproteins, which are proteins that have carbohydrate chains (glycans) attached to them. mdpi.com These glycan moieties often possess the necessary cis-1,2-diol or cis-1,3-diol structures that can interact with boronic acids.
The principle of BAC relies on the pH-dependent, reversible formation of covalent cyclic esters between boronic acid ligands immobilized on a solid support and the cis-diol groups of the target glycoprotein. mdpi.com this compound and its derivatives can be used to create these affinity matrices. The binding of glycoproteins to the boronate-functionalized support is typically carried out under basic conditions (pH > 8), which promotes the formation of the tetrahedral boronate anion that is reactive towards diols. mdpi.com
Under these alkaline conditions, a solution containing a mixture of proteins is passed through the chromatography column. Glycoproteins with accessible cis-diol structures are selectively retained on the support, while non-glycosylated proteins and other impurities are washed away. researchgate.net The subsequent elution of the bound glycoproteins is achieved by lowering the pH of the mobile phase. mdpi.com In an acidic environment, the cyclic ester linkage is hydrolyzed, releasing the purified glycoprotein from the support. mdpi.com Elution can also be facilitated by using a competing diol-containing molecule, such as sorbitol or Tris, in the elution buffer. google.com
This technique has been successfully employed for the enrichment and purification of various glycoproteins from complex biological samples. mdpi.com For instance, boronate affinity monolithic columns have been used to specifically capture glycoproteins like horseradish peroxidase and transferrin. mdpi.com The hydrophilic nature of some BAC supports helps to minimize non-specific hydrophobic interactions, thereby enhancing the selectivity of the separation. researchgate.net
Table 2: General Parameters for Glycoprotein Separation by Boronate Affinity Chromatography
| Parameter | Condition | Purpose | Reference(s) |
|---|---|---|---|
| Ligand | Immobilized boronic acid derivatives (e.g., phenylboronic acid, aminophenylboronic acid) | Selective binding to cis-diols on glycoproteins | google.com, nih.gov |
| Binding pH | Alkaline (typically pH 8.0 - 9.0) | Promotes formation of the reactive boronate anion and stable cyclic esters with cis-diols | mdpi.com, mdpi.com |
| Elution Condition | Acidic pH (e.g., using formic acid or acetic acid) or competitive elution (e.g., with sorbitol, Tris) | Disrupts the boronate-diol ester bond, releasing the bound glycoprotein | mdpi.com, google.com |
| Exemplary Glycoproteins Separated | Horseradish peroxidase, Transferrin, Ovalbumin, RNase B | Demonstration of the technique's applicability to various glycoproteins | mdpi.com, nih.gov |
| Support Matrix | Agarose, polymeric monoliths, magnetic particles | Provides the solid phase for ligand immobilization | google.com, mdpi.com |
Theoretical and Computational Investigations of Methylboronic Acid
Electronic Structure and Bonding Studies
Computational investigations into the electronic structure of methylboronic acid have provided a foundational understanding of its geometry, orbital interactions, and the nature of its chemical bonds. These studies employ a range of methods from the computationally efficient Density Functional Theory to the highly accurate Ab Initio and Coupled-Cluster theories.
Density Functional Theory (DFT) has been widely applied to study this compound due to its favorable balance of computational cost and accuracy. Researchers have used various DFT functionals and basis sets to investigate its structural and electronic properties. For instance, the structure of this compound has been optimized using the B3LYP functional with the 6-311++G(d,p) basis set to determine its structural characteristics. nih.gov Such calculations have been used to predict vibrational frequencies, which show good agreement with experimental data from FTIR and FT-Raman spectroscopy. nih.gov
DFT calculations have also been crucial in understanding the electronic properties that govern the reactivity of this compound. Time-dependent DFT (TD-DFT) has been used to calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov Furthermore, DFT has been employed to model the formation of more complex structures, such as the trimethylboroxine-amine adduct, which forms from this compound monomers. nih.gov In these studies, methods like B3LYP//6-311+G* with implicit solvent models have been used to assess the thermodynamics and kinetics of the transformation. nih.gov
DFT is also a key tool for predicting the acidity (pKa) of boronic acids. Studies have used this compound as a model compound to investigate the significant drop in pKa observed when it is converted to its esters, such as the dimethyl ester or the cyclic ester with ethylene (B1197577) glycol. researchgate.netnih.gov These calculations have revealed that the increased acidity is primarily due to electronic effects, with minor contributions from changes in structural flexibility. researchgate.netnih.gov
Table 1: Examples of DFT Methods Applied to this compound Studies
| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| Structural Optimization & Vibrational Frequencies | B3LYP | 6-311++G(d,p) | Optimized geometry and calculated vibrational frequencies in good agreement with experimental data. | nih.gov |
| Reaction with 1,2-ethanediol | B3LYP | 6-31+G(d,p) | Calculated transition states and reaction rates, proposing a two-step reaction mechanism. | anu.edu.au |
| pKa Prediction of Esters | - | - | Predicted the ΔpKa for ester formation, identifying electronic effects as the primary origin of increased acidity. | researchgate.netnih.gov |
| Adduct Formation with Amines | B3LYP | 6-311+G* | Studied the thermodynamics and kinetics of trimethylboroxine-amine adduct formation. | nih.gov |
For situations requiring higher accuracy, particularly for energy calculations, researchers turn to ab initio methods like Møller-Plesset (MP2) perturbation theory and Coupled-Cluster (CC) theory. frontiersin.org While computationally more demanding, these methods provide a more rigorous treatment of electron correlation.
In studies of the homologation of methyl boronic ester with organolithium reagents, DFT calculations were found to yield inaccurate potential energies. bris.ac.uknih.govacs.org Consequently, higher-level ab initio calculations, specifically coupled-cluster theory, were employed to obtain reliable energies, which were then used to confirm the reaction mechanism. bris.ac.uknih.gov This highlights a common strategy where geometries are optimized at the DFT level, and then more accurate single-point energy calculations are performed using methods like MP2 or CCSD (Coupled Cluster with Single and Double excitations). researchgate.net
The relative pKa values of various boronic acids have been computed using this compound as a reference compound. researchgate.netresearchgate.net These studies often employ a combination of methods, for example, performing gas-phase computations at the MP2/6-311++G(d,p) level of theory on geometries optimized with DFT (B3LYP/6-31+G(d)). researchgate.netresearchgate.net This approach leverages the strengths of both methods to achieve accurate predictions.
Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex results of quantum chemical calculations into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.de This method provides a detailed picture of the bonding and electronic distribution within a molecule.
NBO analysis has been applied to a series of boronic acids, using this compound as a reference, to understand the variations in their calculated pKa values. researchgate.netresearchgate.net The analysis can reveal how substituents influence the electronic character of the B-O and O-H bonds, thereby affecting acidity. researchgate.net For instance, NBO analysis of this compound and phenylboronic acid revealed that the net charge on the B(OH)₂ moiety is very similar in both compounds (+0.34e and +0.36e, respectively, at the MP2/aug-cc-pVDZ level). nih.gov This suggests that the interaction of the boronic acid group with a methyl group is electronically similar to its interaction with a phenyl ring. nih.gov
Furthermore, NBO analysis quantifies donor-acceptor interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital, which are crucial for understanding molecular stability and reactivity. uni-muenchen.deugm.ac.id
Computational Modeling of Reactivity and Mechanisms
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers associated with transition states.
Computational studies have successfully charted the reaction mechanisms for several key transformations of this compound and its esters. One prominent example is the reaction with diols, such as 1,2-ethanediol, to form cyclic boronic esters. DFT calculations have explored multiple potential reaction pathways, concluding that the reaction proceeds through a two-step mechanism that involves the formation of an intermediate and the elimination of two water molecules. anu.edu.au The first step of this process was identified as the rate-determining step. anu.edu.au
Another well-studied reaction is the homologation of methyl boronic esters, where the carbon chain is extended. Ab initio and DFT calculations have provided strong evidence for a two-step mechanism involving the reaction with organolithium reagents. bris.ac.uknih.govacs.org This process begins with the rapid formation of a tetracoordinate "ate" complex, which is then followed by a slower, rate-limiting 1,2-migration of the methyl group from the boron to the adjacent carbon, leading to the final product. bris.ac.uknih.gov The calculated free energy of activation for this process was found to be in good agreement with experimental kinetic data. bris.ac.uknih.govacs.org
The self-condensation of this compound to form boroxines has also been investigated. nih.gov Calculations of potential intermediates and transition states suggest that the rate-determining steps are the condensation reactions that form dimers and trimers, followed by the closure of the boroxine (B1236090) ring. nih.gov
Table 2: Calculated Activation Energies for Key Reactions of this compound Derivatives
| Reaction | System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Homologation with Organolithium | Methyl boronic ester | Coupled-Cluster Theory / DFT | Free Energy of Activation (ΔG‡) | Consistent with experiment | bris.ac.uknih.govacs.org |
| Protodeboronation by water (single molecule) | Phenylboronic Acid (as model) | DFT | Free Energy Barrier | 47.0 | rsc.org |
| Protodeboronation by water (two molecules) | Phenylboronic Acid (as model) | DFT | Enthalpy of Activation (Hact) | 19.8 | rsc.orgljmu.ac.uk |
Studies using this compound as a reference have systematically shown that the electronic nature of the substituent has a profound effect on acidity. researchgate.net Electron-withdrawing groups increase the Lewis acidity of the boron atom, stabilizing the resulting boronate anion and thus lowering the pKa (increasing the acid strength). researchgate.net Conversely, electron-donating groups have the opposite effect, decreasing the acid strength and increasing the pKa. researchgate.net
This effect is also evident in reaction kinetics. A comparative computational study of the reaction of this compound (CH₃B(OH)₂) and trifluorothis compound (CF₃B(OH)₂) with a diol demonstrated the powerful influence of substituent electronegativity. anu.edu.au The highly electronegative trifluoromethyl group was found to increase the rate of the initial reaction step by a factor of 10⁶ compared to the methyl group. anu.edu.au This highlights how substituents can be tuned to design more reactive boronic acids for applications like glucose sensing. anu.edu.au
Furthermore, the transformation of this compound into its esters leads to a remarkable increase in acidity (a drop of about 3 pKa units). researchgate.netnih.gov DFT calculations have shown that this change is primarily governed by electronic effects within the molecule, rather than steric factors. researchgate.net
Solvation Effects in Computational Studies
The study of solvation effects is crucial for accurately predicting the behavior of molecules in solution. Computational chemistry offers various models to simulate these effects, which can be broadly categorized into implicit and explicit solvent models. fiveable.mewikipedia.org
Implicit Solvation Models: These models, also known as continuum solvation models, represent the solvent as a continuous medium with specific dielectric properties rather than as individual molecules. wikipedia.org This approach simplifies calculations and is computationally less expensive, making it a popular choice for many studies. nih.gov Common implicit solvation models include the Polarizable Continuum Model (PCM) and its variations like the Conductor-like PCM (CPCM) and the Solvation Model based on Density (SMD). researchgate.netnih.govpreprints.org
In the context of boronic acids, implicit models have been employed to investigate various properties. For instance, the polarized continuum model (PCM) was used to calculate the relative pKa values of a series of boronic acids, with this compound serving as a reference compound. researchgate.net These calculations, performed at the HF/6-31G(d,p) level, helped to understand the influence of substituents on acidity. researchgate.net Another study on the thermodynamics of boroxine formation from aliphatic boronic acids, including this compound, utilized both PCM and CPCM models at the MP2/cc-pVDZ(cc-pVTZ) computational levels to assess the impact of bulk aqueous and organic environments. nih.gov The results indicated that these aqueous solvent models had only a modest effect on the dehydration process. nih.gov Similarly, the SMD model was used to simulate the solvent effect of 1,4-dioxane (B91453) in a study on the photoinduced aerobic borylation reaction of methyl(p-tolyl)sulfane with bis(pinacolato)diboron (B136004) to form a methyl boronic acid pinacol (B44631) ester. preprints.org
While implicit models are efficient, they may not always capture the specific short-range interactions, such as hydrogen bonding, that can be critical in certain chemical processes. nih.govchemrxiv.org
Explicit Solvation Models: In contrast to implicit models, explicit solvent models treat each solvent molecule individually. fiveable.me This allows for a more detailed and potentially more accurate description of solute-solvent interactions, including specific hydrogen bonds. fiveable.mechemrxiv.org However, this level of detail comes at a significant computational cost due to the large number of particles that need to be simulated. fiveable.me
Explicit solvent models are particularly important when studying reactions where the solvent plays a direct role in the mechanism. For example, in the study of oxidative addition of aryl halides, explicit solvent molecules were included to understand the role of hydrogen bonding on reaction rates and selectivity. chemrxiv.org
Hybrid Models: To balance accuracy and computational cost, hybrid implicit-explicit solvation models have been developed. wikipedia.org These models treat the solvent molecules in the immediate vicinity of the solute explicitly, while the bulk solvent is represented by a continuum model. wikipedia.org
The choice between implicit and explicit solvation models depends on the specific research question and the computational resources available. While implicit models provide a good approximation for many applications involving this compound, explicit models are necessary when specific solute-solvent interactions are expected to play a dominant role.
Spectroscopic Characterization through Computational Methods
Computational methods are invaluable tools for interpreting and predicting the spectroscopic properties of molecules. canterbury.ac.nz By simulating vibrational spectra, researchers can gain insights into molecular structure, bonding, and dynamics. arxiv.org
Vibrational Spectroscopy Simulations (Raman, SERS, IR)
Computational simulations of vibrational spectra, including Infrared (IR), Raman, and Surface-Enhanced Raman Scattering (SERS), provide a powerful means to understand the vibrational modes of this compound and its derivatives. nih.govmst.edu These simulations are typically performed using quantum mechanical methods like Density Functional Theory (DFT). nih.gov
Infrared (IR) and Raman Spectroscopy Simulations:
The solid-phase FTIR and FT-Raman spectra of this compound (MBA) have been recorded and interpreted with the aid of computational methods. nih.gov The molecular structure of MBA was optimized, and its structural characteristics were determined using DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set. nih.govresearchgate.net The vibrational frequencies were then calculated for the most stable conformer and showed good agreement with the experimental frequencies. nih.gov This allowed for the assignment of fundamental modes, as well as combination and overtone bands. nih.gov
In a study of a this compound MIDA ester, the Gaussian 09 software package was used to optimize the structure and calculate the unscaled harmonic vibrational frequencies, along with their corresponding Raman and infrared intensities. acs.org The simulated spectra were generated by combining Lorentzians for each normal mode. acs.org A comparison between the experimental and simulated spectra, calculated at the MP2 and M06-2X levels of theory, helped to identify the vibrational mode with the most significant B-N dative bond stretching character. acs.org
The table below presents a comparison of selected experimental and calculated vibrational frequencies for this compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Calculated (HF) (cm⁻¹) |
| O-H Stretch | 3275 | 3273 | 3730 | 4104 |
| C-H Asymmetric Stretch | 2995 | 2993 | 3037 | 3218 |
| C-H Symmetric Stretch | 2945 | 2947 | 2962 | 3134 |
| B-O Stretch | 1365 | 1367 | 1378 | 1412 |
| B-C Stretch | 1150 | 1152 | 1159 | 1178 |
| O-H In-plane Bend | 1015 | 1017 | 1025 | 1056 |
| B-O-H Bend | 670 | 672 | 678 | 698 |
Data compiled from a study by Sundararajan et al. nih.gov
Surface-Enhanced Raman Scattering (SERS) Simulations:
SERS is a highly sensitive technique that enhances Raman signals of molecules adsorbed on or near nanostructured metal surfaces. nih.gov The enhancement arises from both electromagnetic and chemical mechanisms. scivax.com Computational simulations can help to understand the SERS effect and interpret the resulting spectra. scivax.comrsc.org
In the investigation of the this compound MIDA ester, SERS spectra were recorded and compared with theoretical predictions. mst.eduacs.org This comparison was crucial in assigning the B-N stretching mode. acs.org While detailed SERS simulations for this compound itself are not extensively reported in the provided context, the principles of SERS simulation involve considering the enhanced electromagnetic field near the metal surface. scivax.com This often requires specifying a large enough harmonics value in the simulation to accurately represent the local field enhancement. scivax.com
Emerging Research Directions and Future Outlook
Methylboronic Acid in Bioinspired and Biomimetic Systems
The application of this compound in bioinspired and biomimetic systems is rooted in its fundamental ability to form reversible covalent bonds, particularly with diols. This interaction mimics biological recognition processes, such as protein-substrate binding, making it a valuable tool for creating synthetic receptors and sensors. nih.gov
The core chemical interaction involves the reaction of the boronic acid group with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. This reversible esterification is sensitive to pH, temperature, and the concentration of the diol, allowing for dynamic and responsive systems. In bioinspired design, this functionality is exploited to target saccharides and glycoproteins, which are abundant on cell surfaces and play crucial roles in biological signaling. nih.gov
Furthermore, this compound can interact with specific amino acid residues within proteins, such as serine, which contains a hydroxyl group. nih.gov This interaction can be leveraged for applications like enzyme inhibition, where the small, targeted binding of the this compound moiety can block the active site of an enzyme. nih.gov The design of such systems often involves incorporating the this compound group into a larger molecular scaffold to enhance specificity and binding affinity, mimicking the complementary host-guest chemistry seen in nature. rsc.org The simplicity of the methyl group provides a fundamental building block for these more complex, bioinspired molecular architectures.
Advancements in Green Chemistry Applications
This compound is emerging as a significant player in the advancement of green chemistry, a field focused on designing chemical products and processes that reduce or eliminate the use of hazardous substances. nih.govrsc.org Its utility in this area stems from its low toxicity, stability, and its role as an efficient, often recyclable, catalyst that promotes atom economy. mdpi.com
A key application is its use as a mild and recyclable organocatalyst. For instance, this compound has been demonstrated to be an effective catalyst for the transesterification of β-keto esters under environmentally benign conditions. This process avoids the use of harsher, non-recyclable acid or base catalysts, aligning with green chemistry principles. The ultimate degradation product of boronic acids is boric acid, which is considered an eco-friendly compound. nih.gov
The move towards sustainable chemistry has spurred the development of new methodologies for boronic acid-catalyzed reactions, including amide bond formation. nih.gov The direct dehydrative condensation between carboxylic acids and amines catalyzed by boronic acids is a highly attractive green method, as the only byproduct is water. nih.gov Research is focused on developing reusable, solid-supported, or fluorous-tagged boronic acid catalysts to further improve the sustainability of these processes. nih.gov this compound serves as a fundamental model for these more complex catalytic systems designed for enhanced efficiency and recyclability.
Integration into Advanced Functional Materials
The unique chemical reactivity of the boronic acid group is being exploited to integrate this compound and its derivatives into advanced functional materials. These materials are designed with specific, controllable chemical and physical properties for applications in sensing, diagnostics, and separations. wiley.com
A primary area of research is the development of functional boronic acid materials for interaction with cell surfaces. researchgate.net Materials functionalized with boronic acids can selectively bind to the sialic acid-rich glycans present on cancer cell surfaces, enabling targeted imaging and drug delivery. The this compound moiety, as the simplest boronic acid, provides a foundational component for building more complex polymers and nanoparticles designed for these biomedical applications.
In materials science, the reversible covalent bonding of boronic acids with diols is used to create self-healing hydrogels and other smart materials. These materials can respond to external stimuli such as pH or the presence of specific sugars. For example, a polymer network cross-linked with boronate esters can dissociate and reform, allowing the material to repair itself. While more complex boronic acids are often used to tune the mechanical properties, the fundamental chemistry is exemplified by the interactions of simple structures like this compound.
Novel Catalytic Transformations and Methodologies
While well-known for its role in Suzuki-Miyaura cross-coupling, this compound is also central to the development of novel catalytic transformations that go beyond traditional carbon-carbon bond formation. libretexts.orgottokemi.com The field of boronic acid catalysis (BAC) utilizes the Lewis acidic nature of the boron atom to activate substrates, particularly those containing hydroxyl groups. ualberta.caresearchgate.netrsc.org
This catalytic strategy enables the direct functionalization of alcohols and carboxylic acids, avoiding the need for wasteful stoichiometric activating reagents. ualberta.caresearchgate.net For instance, boronic acid catalysts can activate alcohols to form carbocation intermediates that can be trapped by various nucleophiles in Friedel-Crafts-type reactions. researchgate.netrsc.org Similarly, they can activate carboxylic acids for the direct formation of amides from amines. researchgate.netrsc.org
This compound is employed as a reagent in a variety of palladium-catalyzed reactions, highlighting its versatility. sigmaaldrich.com Its applications extend to ruthenium-catalyzed silylations and as a precursor for preparing other catalysts. ottokemi.comsigmaaldrich.com The ongoing research in this area focuses on expanding the scope of boronic acid catalysis to new reaction types and developing more efficient and selective catalytic systems.
Below is a data table summarizing the conditions for a typical Suzuki-Miyaura coupling reaction involving an alkyl bromide and this compound, as an example of its catalytic application. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Alkyl Bromide, this compound | researchgate.net |
| Catalyst | Palladium-based (e.g., Pd/SBA-15) | researchgate.net |
| Base | Required to activate the boronic acid (e.g., K₂CO₃, KF) | researchgate.netorganic-chemistry.org |
| Solvent | Often aqueous or mixed solvent systems | researchgate.net |
| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination | libretexts.org |
Q & A
Q. What are the critical physicochemical properties and safe handling protocols for methylboronic acid in laboratory settings?
this compound (CH₃B(OH)₂) is a hygroscopic solid with a melting point of 91–94°C . It exhibits moderate solubility in polar solvents like DMSO (100 mg/mL) but requires storage at 2–8°C to prevent decomposition . Safety protocols emphasize avoiding inhalation, skin contact, and eye exposure due to hazards (H315, H319, H335). Use PPE, including gloves and goggles, and work in a fume hood .
Q. What are the foundational synthetic methods for preparing methyl esters using this compound?
A copper-catalyzed O-methylation protocol is widely employed. For example, methyl 4-fluorobenzoate (3a) is synthesized by reacting 4-fluorobenzoic acid (2a) with this compound (1) in the presence of CuCO₃·Cu(OH)₂ (20 mol%) and pyridine in dimethyl carbonate (DMC) at 90°C for 24 hours. Purification via flash column chromatography (50:1 hexane/EtOAc) yields 76% product . This method avoids toxic alkylating agents like methyl iodide.
Q. How can researchers validate the purity and identity of this compound-derived products?
Standard analytical techniques include:
- ¹H NMR : Compare spectral data (e.g., δ 3.83 ppm for methoxy groups in methyl cinnamate ).
- GC-MS : Quantify isotopic labeling (e.g., ¹⁸O incorporation in ester products using molecular ion peaks) .
- TLC : Monitor reaction progress with silica gel plates and KMnO₄ staining .
Advanced Research Questions
Q. What mechanistic insights support the Chan-Lam-type pathway in copper-catalyzed methylations?
Isotopic labeling (¹⁸O) experiments reveal that this compound transfers the methyl group via a Chan-Lam mechanism, not a nucleophilic substitution. For instance, ¹⁸O retention in methyl benzoate (3v) confirms that the ester oxygen originates from the carboxylate, not methanol, ruling out a Fisher esterification pathway . The absence of product formation when methanol replaces this compound further supports this .
Q. How can reaction conditions be optimized for challenging substrates (e.g., sterically hindered acids)?
Solvent selection critically impacts yields. For example:
- Aromatic acids : DMC enhances yields (e.g., 85% for 4-bromobenzoate (3c)) due to its green solvent properties and compatibility with Cu catalysts .
- Aliphatic acids : DEC (diethyl carbonate) improves solubility, achieving 60–73% yields for esters like methyl 10-undecenoate (3s) .
Catalyst loading (20 mol% Cu) and temperature (90°C) are standardized, but substrates with electron-withdrawing groups (e.g., 4-acetylbenzoic acid) may require extended reaction times .
Q. How should researchers address contradictions in catalytic efficiency across substrates?
Case study: 4-Fluorobenzoic acid (2a) initially showed no conversion under Cheng’s conditions (entry 1, Table 1) but achieved 54% yield with modified Cruces conditions (entry 2). This highlights the need for substrate-specific optimization, particularly for electron-deficient aromatics . Troubleshooting involves screening solvents, bases (e.g., pyridine vs. Et₃N), and catalyst pre-activation steps.
Q. What advanced applications exist for this compound beyond esterification?
this compound facilitates boron-carbohydrate interactions, forming stable complexes with polyols (e.g., saccharides) via reversible esterification. This property is leveraged in analytical chemistry for sugar detection and separation, with equilibrium constants (K) determined via pH-metric titrations .
Q. How can isotopic labeling experiments be designed to study reaction pathways?
Example: Synthesize ¹⁸O-labeled benzoic acid ([¹⁸O]-2v) using H₂¹⁸O and PhPCl₃. React with this compound under standard conditions, then analyze via GC-MS. Calculate ¹⁸O incorporation using molecular ion ratios (e.g., 96.5% in [¹⁸O]-2v → 72% in [¹⁸O]-3v) .
Q. What are best practices for ensuring reproducibility in this compound-based syntheses?
- Detailed protocols : Specify solvent purity, catalyst source (e.g., CuCO₃·Cu(OH)₂ from Sigma-Aldrich), and drying methods .
- Data reporting : Include NMR shifts, GC-MS traces, and chromatographic Rf values. For example, methyl 2-naphthoate (δ 8.66 ppm) must match literature data .
- Negative controls : Run parallel reactions without Cu catalyst or this compound to confirm no background esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
